Adamantan-1-yl(phenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-adamantyl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNBHCKARUOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Adamantan 1 Yl Phenyl Methanamine Derivatives
Reactivity Profiling of the Amine Functionality
The primary amine group in adamantan-1-yl(phenyl)methanamine is a key site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the adjacent adamantyl and phenyl groups.
Nucleophilic Addition and Substitution Reactions
The amine functionality of this compound and its derivatives readily participates in nucleophilic reactions. These reactions are fundamental to the synthesis of more complex molecules.
Nucleophilic Addition: Like other primary amines, this compound can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is a crucial step in various synthetic pathways. The bulky adamantyl group can influence the stereochemical outcome of these additions, a factor of significant interest in asymmetric synthesis.
Nucleophilic Substitution: The amine group can also act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides to yield secondary and tertiary amines. The steric bulk of the adamantane (B196018) and phenyl groups can moderate the rate of these reactions. Furthermore, adamantane-containing amines have been successfully arylated using various copper-catalyzed and palladium-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations. mdpi.comresearchgate.net These methods allow for the formation of C-N bonds with a variety of aryl halides and pseudohalides. The reactivity in these reactions is often dependent on the specific catalyst system, ligands, and reaction conditions employed. mdpi.com For example, the arylation of adamantane-containing amines with iodobenzenes has been achieved with high yields using copper nanoparticles as catalysts. mdpi.com
Basicity Studies and Protonation Equilibria
The basicity of the amine group is a fundamental property that governs its behavior in acid-base reactions and influences its nucleophilicity.
The lone pair of electrons on the nitrogen atom makes the amine group in this compound basic, readily accepting a proton to form an ammonium (B1175870) salt. The basicity of adamantane-containing amines has been studied, and it is influenced by the electronic effects of the substituents on both the adamantane cage and the phenyl ring. researchgate.netresearchgate.net The pKa value, a measure of acidity of the conjugate acid, provides a quantitative measure of the amine's basicity. Studies on related N-[(adamantan-1-yl)methyl]aniline derivatives have shown that the basicity can be correlated with Hammett-Taft constants, although the correlation may be influenced by resonance effects. researchgate.net
Hydrogen Bonding Interactions and Their Influence on Reactivity
The amine group in this compound can act as both a hydrogen bond donor and acceptor. nih.gov This capability is crucial for its interaction with other molecules and its self-assembly properties.
The N-H protons of the primary amine can form hydrogen bonds with electronegative atoms like oxygen and nitrogen, while the lone pair on the nitrogen can accept a hydrogen bond. These interactions play a significant role in the crystal packing of adamantane derivatives and can influence their physical properties, such as melting point and solubility. rsc.orgnih.gov
Hydrogen bonding can also modulate the chemical reactivity of the amine. For example, in enzymatic reactions, hydrogen bonding to active site residues can properly orient the substrate for catalysis. rcsb.org In solution, hydrogen bonding with solvent molecules can affect the nucleophilicity of the amine. The ability of adamantane-containing amines to form hydrogen bonds is a key aspect of their biological activity, as seen in the interaction of amantadine (B194251) with the M2 protein of the influenza virus. nih.govnih.gov
Reactivity of the Phenyl Moiety in this compound
The phenyl group in this compound provides a site for electrophilic aromatic substitution and modern C-H activation/arylation reactions. The bulky adamantyl-methanamine substituent influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns
The phenyl ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.netmasterorganicchemistry.com The directing effect of the existing substituent on the ring determines the position of the incoming electrophile.
The this compound substituent, being an alkylamine group attached to the phenyl ring, is generally considered an activating group and an ortho-, para-director. This is due to the electron-donating nature of the alkyl group. However, the steric bulk of the adamantane cage can significantly hinder substitution at the ortho positions, leading to a preference for para-substitution. Studies on related 1-adamantyl bearing aromatic ketones have shown that the regioselectivity of nitration can be highly dependent on the nitrating agent and reaction conditions, with ortho-substitution being observed in some cases. researchgate.net
| Reaction | Major Product(s) | Minor Product(s) | Influencing Factors |
|---|---|---|---|
| Nitration | para-nitro | ortho-nitro | Steric hindrance from the adamantyl group |
| Halogenation | para-halo | ortho-halo | Steric hindrance, nature of the halogen |
| Friedel-Crafts Alkylation | para-alkyl | ortho-alkyl | Steric hindrance, potential for rearrangement of the alkylating agent |
| Friedel-Crafts Acylation | para-acyl | ortho-acyl | Steric hindrance, complexation of the acylating agent |
C-H Activation and Arylation Methodologies
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. The phenyl group of this compound is a substrate for such transformations.
Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, has been applied to adamantane-containing molecules. cuni.cz The amine or a derivative thereof can act as a directing group, facilitating the arylation of the ortho-C-H bonds of the phenyl ring. Palladium and rhodium are common catalysts for these reactions. This methodology provides a powerful tool for the synthesis of highly substituted and structurally complex adamantane derivatives. researchgate.net
| Reaction Type | Catalyst | Directing Group | Typical Coupling Partner | Product |
|---|---|---|---|---|
| Ortho-Arylation | Pd(OAc)₂ | Amine/Amide | Aryl Halide | ortho-Aryl derivative |
| Ortho-Arylation | [RhCp*Cl₂]₂ | Amine/Amide | Aryl Boronic Acid | ortho-Aryl derivative |
| Ortho-Alkylation | [Ru(p-cymene)Cl₂]₂ | Amine/Amide | Alkyl Halide | ortho-Alkyl derivative |
Stability and Degradation Pathways of this compound
The stability of this compound is largely influenced by the robust tricyclic hydrocarbon structure of the adamantane moiety. smolecule.com This cage-like structure is known for its exceptional thermal stability and rigidity, which it confers to its derivatives. smolecule.comscispace.com
Photochemically, adamantane derivatives can undergo reactions. Studies on N-adamantylphthalimides have shown that they can undergo photodecarboxylation, likely from a triplet excited state. irb.hr These reactions can lead to the formation of radical intermediates, which can then participate in further reactions, including cyclization. irb.hr The specific photochemical behavior of this compound has not been extensively documented, but the presence of the phenyl group, a known chromophore, suggests potential for photochemical reactivity.
The amine and aromatic functionalities of this compound, as well as the tertiary C-H bonds of the adamantane cage, are susceptible to oxidative and reductive transformations.
Oxidative Transformations: The oxidation of adamantane and its derivatives has been a subject of study. The tertiary bridgehead positions of the adamantane cage are particularly susceptible to oxidation. For instance, oxidation of adamantane can yield adamantan-1-ol and adamantan-2-ol, with the ratio of products depending on the nature of the oxidizing species. universiteitleiden.nl Strong acid systems, such as a mixture of sulfuric acid and nitric acid (H₂SO₄–HNO₃), are commonly employed for the functionalization of adamantane derivatives through oxidation. researchgate.net The amine group itself can also be a site of oxidation.
Reductive Transformations: The synthesis of this compound can be achieved through the reductive amination of 1-adamantanecarboxaldehyde with aniline (B41778). smolecule.com This indicates that the imine intermediate is readily reduced. The compound itself can undergo reduction reactions, for example, with reducing agents like lithium aluminum hydride or sodium borohydride, although specific reaction products are not detailed in the available literature.
A summary of potential transformations is presented below:
| Transformation | Reagents/Conditions | Potential Products |
|---|---|---|
| Oxidation | H₂SO₄–HNO₃, Potassium permanganate, Chromium trioxide | Hydroxylated adamantane derivatives, Adamantanone derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride, H₂/Ni | Further reduced species (specifics not detailed) |
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
The identification of reaction intermediates provides insight into the reaction pathway. In the oxidation of adamantane derivatives, the rate-determining step has been identified as the cleavage of the adamantane C-H bond, suggesting the formation of an adamantyl radical or carbocation intermediate. researchgate.net In photochemical reactions of related N-adamantyl derivatives, radical intermediates generated via photodecarboxylation have been observed. irb.hr During the synthesis of certain adamantane derivatives, such as 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, acyl chloride intermediates have been identified. acs.org For this compound, it is plausible that reactions involving the amine group proceed through standard aminal or imine intermediates, while reactions at the adamantane core may involve radical or cationic species.
Computational chemistry has been employed to analyze the transition states of reactions involving adamantane derivatives. For example, in the synthesis of 1,3-adamantanediol, the transition state for the decarbonylation of an acyl chloride intermediate was located using the PM6 method, and Intrinsic Reaction Coordinate (IRC) analysis confirmed the connection between the transition state and the corresponding reactant and product. acs.org Such analyses have revealed that while the chlorination of adamantane carboxylic acid is exothermic and irreversible, the subsequent decarbonylation is an endothermic but spontaneous (negative ΔG) and reversible process. acs.org
Docking studies of adamantane derivatives with biological targets like enzymes also provide a form of transition state analysis in catalyzed reactions, revealing how the rigid adamantane scaffold can orient the molecule for optimal interaction within an active site, thereby lowering the activation energy for a biological effect. nih.gov For this compound, the adamantane moiety likely serves as a rigid anchor to orient the phenyl and amine groups for specific interactions in both chemical and biological transformations.
Structural Elucidation and Conformational Analysis of Adamantan 1 Yl Phenyl Methanamine Compounds
Advanced Spectroscopic Characterization for Molecular Structure Assignment
Spectroscopic methods are instrumental in defining the molecular architecture of Adamantan-1-yl(phenyl)methanamine compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of adamantane-containing compounds typically displays characteristic signals for the adamantyl cage protons in the upfield region, generally between δ 1.5 and 2.2 ppm. For derivatives of 1-(tricyclo[3.3.1.13,7]dec-1-yl)methanamine, the singlet signal for the CH₂ proton appears between δ 3.15 and 3.41 ppm. mdpi.com The protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework. The urea (B33335) carbonyl resonance in related structures is observed around δ 155–160 ppm. In derivatives of 1-(tricyclo[3.3.1.13,7]dec-1-yl)methanamine, the carbon atom of the CH₂ group gives a signal in the spectrum. mdpi.com For a similar compound, N-((3S,5S,7S)-adamantan-1-yl)-2-phenylethanethioamide, the adamantane (B196018) carbon signals appear at various points, for instance, δ 29.33 (3×CHadamantane), 36.33 (3×CH₂-adamantane), and 42.91 (3×CH₂-adamantane). mdpi.com
Interactive Data Table: Representative NMR Data for Adamantane Derivatives
| Compound Class | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
| Adamantyl Urea Derivatives | Adamantyl Protons | 1.5 - 2.2 | - | |
| Adamantyl Urea Derivatives | Phenyl Group Protons | 6.5 - 7.5 | - | |
| Adamantyl Urea Derivatives | Urea Carbonyl | - | 155 - 160 | |
| 1-(Tricyclo[3.3.1.13,7]dec-1-yl)methanamine Derivatives | CH₂ | 3.15 - 3.41 | Signal Present | mdpi.com |
| N-((3S,5S,7S)-adamantan-1-yl)-2-phenylethanethioamide | Adamantane CH | - | 29.33 | mdpi.com |
| N-((3S,5S,7S)-adamantan-1-yl)-2-phenylethanethioamide | Adamantane CH₂ | - | 36.33, 42.91 | mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of adamantane derivatives shows characteristic absorption bands. For instance, in a related imine derivative, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, the C=N stretching vibration is observed at 1633 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the adamantyl group typically appear in the range of 2844-2907 cm⁻¹. csic.esrsc.org Aromatic C-H stretching vibrations are also identifiable. csic.es
Raman Spectroscopy: In conjunction with FT-IR, Raman spectroscopy can provide complementary information about the vibrational modes, particularly for non-polar bonds. For instance, studies on N'-(adamantan-2-ylidene) benzohydrazide (B10538) have utilized both FT-IR and Raman spectroscopy, supported by DFT calculations, to analyze its vibrational properties.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Adamantane Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=N | Stretching | 1633 | researchgate.net |
| Aliphatic C-H | Stretching | 2844 - 2907 | csic.esrsc.org |
| Aromatic C-H | Stretching | 3097 | csic.es |
| C=S | Stretching | 1359 | csic.es |
| C-O-C | Stretching | 1244 | csic.es |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 241.37 g/mol . nih.gov High-resolution mass spectrometry (HR-MS) can verify the molecular ion peaks, such as [M+H]⁺, and provide information on the fragmentation pathways. For example, in a related bis-imine compound, the molecular ion peak [M]⁺ was observed at m/z 400.89. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Adamantane derivatives containing chromophoric groups exhibit absorption in the UV-Vis region. For instance, some adamantane-based compounds show intense light absorption in the range of 200–350 nm, which is attributed to π → π* electronic transitions. dntb.gov.ua In N-(adamantan-1-yl)-3-phenylprop-2-en-1-imine, UV-vis absorption maxima were observed at 280 nm and 225 nm in DCM. rsc.org
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)
The adamantane moiety, with its bulky and hydrophobic nature, significantly influences the crystal packing of its derivatives. nih.gov The presence of functional groups such as amines and phenyl rings allows for a variety of intermolecular interactions.
Hydrogen Bonds: The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom can be an acceptor. nih.gov In related structures, N-H···S hydrogen bonds have been observed to play a crucial role in consolidating the crystal packing. The methylamine (B109427) group, in particular, can serve as a site for hydrogen bonding, which is important for interactions with biological targets. ontosight.ai
π-π Stacking: The phenyl ring offers a platform for potential π-π interactions, which can contribute to the stability of the crystal lattice. ontosight.ai
Other Interactions: In adamantane derivatives, weak intermolecular interactions such as C-H···π and C-H···Cl hydrogen bonds, as well as directional C-S···π chalcogen bonds, have been observed. nih.gov The analysis of Hirshfeld surfaces and 2D fingerprint plots can reveal the effect of the adamantyl and phenyl moieties on these intermolecular contacts. nih.gov Due to the adamantane cage, H···H contacts can be significant, while the presence of a phenyl ring can influence H···C and H···N contacts. nih.gov
The crystal structure of a related compound, 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, shows that the adamantanyl residue is bisected by the plane of the heterocyclic ring, with three carbon atoms above and three below the plane. csic.es In another example, (adamantan-1-yl)(phenyl-sulfan-yl)methanone, the phenyl ring is inclined with respect to the thiocarboxyl group, and C-H···π interactions lead to the formation of supramolecular layers. nih.gov
Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles
Analysis of related structures, such as (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine and various N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, reveals key geometric features. researchgate.netrsc.orgresearchgate.net The C-C bond lengths within the adamantane core are typically in the range of 1.52-1.54 Å, and the C-C-C angles are close to the ideal tetrahedral angle of 109.5°. mdpi.com The bond connecting the adamantane cage to the exocyclic atom (the benzylic carbon in this case) is a standard C-C single bond.
The orientation of the substituents around the central C-N bond is of particular interest. In S-phenyl adamantane-1-carbothioate, a related compound with a C(O)S linkage instead of a CH-NH, two distinct conformers were observed in the asymmetric unit of the crystal. nih.gov These conformers differ primarily in the torsion angle involving the adamantyl group and the phenyl group, highlighting the possibility of multiple stable conformations. nih.gov The phenyl ring and the adamantane moiety often adopt a perpendicular or near-perpendicular orientation to minimize steric hindrance. csic.essmolecule.com For example, in 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the phenyl and triazole rings is 89.5(2)°. csic.es
The following tables present typical geometric parameters derived from X-ray crystallographic studies of adamantane derivatives.
Table 1: Selected Bond Lengths in Adamantane Derivatives
| Bond | Typical Length (Å) | Compound Reference |
|---|---|---|
| C-C (adamantane) | 1.52 - 1.54 | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile mdpi.com |
| C-H (adamantane) | 0.93 - 1.00 | N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines rsc.org |
| Ad-C (exocyclic) | ~1.50 | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile mdpi.com |
| C=N (imine analogue) | 1.288 (4) | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine csic.es |
Table 2: Selected Bond and Torsion Angles in Adamantane Derivatives
| Angle | Typical Value (°) | Compound Reference |
|---|---|---|
| C-C-C (adamantane) | ~109.5 | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile mdpi.com |
| Ad-C-N (general) | 124.63 - 126.56 | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile mdpi.com |
| Dihedral (Ad-Ring) | ~90 | 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione csic.es |
Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented phenomenon in adamantane derivatives. acs.orgnih.govacs.org The spherical shape and rigidity of the adamantane molecule often lead to the formation of orientationally disordered (plastic) crystals at high temperatures, where molecules exhibit rotational freedom while maintaining their lattice positions. researchgate.netresearchgate.net Upon cooling, these plastic phases often transform into one or more ordered crystalline phases. acs.orgnih.govresearchgate.net
For instance, studies on 2-halo-adamantane derivatives have shown rich polymorphic behavior, with compounds exhibiting triclinic, monoclinic, orthorhombic, and cubic phases depending on the temperature. nih.govacs.orgresearchgate.net 2-Br-adamantane, for example, has a low-temperature orthorhombic phase and a high-temperature plastic phase with a cubic structure. acs.org 2-Cl-adamantane displays an even more complex series of phase transitions. acs.orgacs.org These transitions are typically studied using techniques like X-ray powder diffraction and differential scanning calorimetry. acs.orgnih.gov
While specific studies on the polymorphism of this compound are not widely reported, the known behavior of its structural analogues strongly suggests that it would also be prone to forming multiple polymorphs. The crystallization conditions, such as the choice of solvent and temperature, would likely play a critical role in determining which crystalline form is obtained. Related phenomena, such as the formation of solvates, have also been observed. For example, attempts to crystallize 1-adamantanemethylamine (B102523) hydrochloride led to the formation of a stable solvate incorporating both water and 1,4-dioxane (B91453) into the crystal lattice, with these solvent molecules playing a key structural role through hydrogen bonding. researchgate.net
Conformational Dynamics and Stereochemical Features
The presence of the bulky adamantyl group and the rotatable bonds connecting it to the chiral center give rise to complex conformational dynamics and important stereochemical properties.
Rotational Barriers and Conformational Isomerism
Rotation around the single bond connecting the adamantane cage to the benzylic carbon (Ad-C) is a key dynamic process. Due to the steric bulk of the adamantyl group, this rotation is not free but is associated with a specific energy barrier. Dynamic NMR (DNMR) spectroscopy is the primary tool for measuring these barriers. researchgate.net Studies on similar compounds, such as Ad-CEt2OH, have estimated the free energy of activation (ΔG‡) for the rotation of the 1-adamantyl group to be approximately 8.8 kcal/mol. researchgate.net This is notably lower than the rotational barrier for the sterically comparable but more flexible tert-butyl group in tBu-CMe2Cl (10.4 kcal/mol), suggesting that the rigidity of the adamantane cage influences the rotational dynamics. researchgate.net
This restricted rotation leads to the existence of conformational isomers, or conformers. The relative populations of these conformers are determined by their free energy differences. Evidence for distinct conformers is found in the solid state, where different molecular arrangements can be "frozen" in the crystal lattice. The crystal structure of S-phenyl adamantane-1-carbothioate, for example, revealed two independent molecules in the asymmetric unit, which represent two different conformers with distinct torsion angles around the Ad-C(O) bond. nih.gov One conformer exhibits an anti relationship (torsion angle of 178.25°) between the sulfur atom and a methylene (B1212753) C-H of the adamantane cage, while the other shows a syn relationship (torsion angle of 6.81°). nih.gov Similar conformational isomerism is expected for this compound due to rotation around the Ad-C and C-N bonds.
Chirality and Stereochemical Control in Synthesis
The benzylic carbon atom in this compound is a stereocenter, as it is bonded to four different groups: the adamantyl group, the phenyl group, the amino group, and a hydrogen atom. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-adamantan-1-yl(phenyl)methanamine.
The rigid adamantane framework is known to be an effective scaffold for transmitting stereochemical information, making chiral adamantane derivatives valuable in fields that require precise three-dimensional molecular architecture. The synthesis of enantiomerically pure adamantane derivatives is an active area of research, often employing asymmetric synthesis strategies or resolution of racemic mixtures. rsc.orgmdpi.com For instance, stereoselective syntheses have been developed for various adamantane-substituted heterocycles. rsc.org
The synthesis of 1,3-disubstituted ureas starting from (±)-1-[isocyanato(phenyl)methyl]adamantane has been reported, which itself is derived from the racemic amine. mdpi.com This indicates that without a chiral influence, the synthesis typically yields a 1:1 mixture of the (R) and (S) enantiomers. Achieving stereochemical control would require either a chiral starting material, a chiral auxiliary, or an asymmetric catalyst to favor the formation of one enantiomer over the other.
Dynamic Processes in Solution
In solution, this compound undergoes several dynamic processes, primarily the interconversion between different conformers through bond rotation. These dynamic exchanges can be studied in detail using dynamic NMR spectroscopy. libretexts.org At high temperatures, the rotation around the Ad-C and C-N bonds is fast on the NMR timescale, resulting in averaged signals for the protons and carbons that are exchanging environments.
As the temperature is lowered, the rate of this exchange slows down. libretexts.org When the rate becomes comparable to the frequency difference between the signals of the different conformers, the NMR peaks broaden significantly. At the coalescence temperature (Tc), the separate signals merge into a single broad peak. mdpi.com Upon further cooling, if the exchange becomes slow enough, the single peak will de-coalesce into separate, sharp signals for each distinct conformer. montana.edu
By analyzing the lineshape of the NMR signals at different temperatures, it is possible to calculate the rate constants for the exchange process. From the coalescence temperature and the frequency separation of the signals at the low-temperature limit, the free energy of activation (ΔG‡) for the rotational barrier can be determined. mdpi.commontana.edu This technique provides quantitative insight into the conformational flexibility of the molecule in solution. researchgate.net
Computational Chemistry Investigations of Adamantan 1 Yl Phenyl Methanamine
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic and geometric structure.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. dergipark.org.tr This process involves finding the minimum energy conformation on the potential energy surface. nih.gov For adamantane (B196018) derivatives, DFT methods like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) and M06-2X, often paired with basis sets such as 6-31G(d,p), are commonly employed to calculate optimized geometries and predict molecular energies. dergipark.org.trresearchgate.net
The geometry optimization of Adamantan-1-yl(phenyl)methanamine would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar adamantane derivatives have been performed to understand their structural parameters. dergipark.org.tr The major differences between experimental and computed geometries are typically small, validating the accuracy of the chosen theoretical methodologies. researchgate.net This analysis is crucial for understanding the molecule's stable conformation, which is a prerequisite for studying its reactivity and interactions.
Table 1: Representative Predicted Geometric Parameters for this compound (Note: These are illustrative values based on standard bond lengths and angles informed by related structures. Actual values would be derived from a specific DFT calculation.)
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C(adamantyl)-C(methine) | ~1.54 Å | |
| C(methine)-N | ~1.47 Å | |
| C(methine)-C(phenyl) | ~1.51 Å | |
| N-H | ~1.01 Å | |
| Bond Angles | ||
| C(adamantyl)-C(methine)-N | ~110° | |
| N-C(methine)-C(phenyl) | ~111° | |
| Dihedral Angle | ||
| N-C(methine)-C(phenyl)-C(phenyl) | ~70-90° |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity by visualizing the electrostatic potential on the molecule's electron density surface. uni-muenchen.de It identifies the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. researchgate.net The MEP is typically color-coded, with red indicating regions of most negative potential (attractive to electrophiles) and blue representing regions of most positive potential (attractive to nucleophiles). dergipark.org.tr
For this compound, an MEP analysis would highlight the primary amine group as a key site for interaction. The lone pair of electrons on the nitrogen atom would create a region of strong negative electrostatic potential (red), making it a primary site for protonation and hydrogen bond acceptance. dergipark.org.truni-muenchen.de The hydrogen atoms of the amine group would exhibit positive potential (blue), acting as hydrogen bond donors. The phenyl ring's π-system would show a region of moderate negative potential, while the bulky, nonpolar adamantane cage would be largely neutral (green). dergipark.org.tr
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital, defining the molecule's nucleophilic and basic character, while the LUMO is the electron-accepting orbital, governing its electrophilic and acidic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the phenyl ring. The LUMO would likely be distributed over the phenyl ring. Computational studies on similar adamantane derivatives have calculated these energy levels to predict reactivity. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Representative FMO Properties for an Adamantane Derivative (Note: Data is based on values calculated for similar structures using DFT methods.) dergipark.org.trnih.gov
| Orbital | Energy (eV) | Description |
| HOMO | -5.9 to -6.2 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.1 to -1.9 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| Energy Gap (ΔE) | 4.0 to 5.1 eV | LUMO-HOMO energy difference; indicates chemical reactivity. |
Theoretical Studies on Basicity and pKa Prediction
The basicity of this compound is primarily due to the nitrogen atom of the amine group. The pKa value quantifies this basicity. Theoretical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium in a solvent. peerj.com
This is typically achieved using a thermodynamic cycle that combines high-level gas-phase energy calculations (often using DFT) with solvation free energies calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). peerj.comresearchgate.net While specific pKa prediction studies for this compound are not detailed in the provided search results, the methodology is well-established for drug-like amines. peerj.com The choice of the theoretical method and solvation model is critical, as some models perform better depending on whether zwitterionic states are involved. peerj.com The bulky adamantane group's influence on the amine's electronic environment and solvation shell would be a key factor captured in such a calculation.
Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial for determining the supramolecular chemistry and crystal packing of molecules.
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and interatomic interactions. rsc.orge-bookshelf.de It identifies critical points in the electron density where the gradient is zero. muni.cz A (3, -1) critical point, known as a bond critical point (BCP), located between two atoms signifies an interaction pathway, including both covalent and non-covalent bonds. researchgate.netmuni.cz
The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. rsc.org In studies of related adamantane derivatives, QTAIM has been used to characterize N-H···N hydrogen bonds and weaker C-H···π and H···H interactions. researchgate.netrsc.org For shared interactions (covalent bonds), ∇²ρ(r) is negative, while for closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) is positive. muni.cz QTAIM analysis of this compound would precisely characterize the intramolecular and intermolecular hydrogen bonds involving the amine group and other weaker interactions involving the adamantane cage that stabilize its structure in condensed phases. rsc.org
Table 3: Typical QTAIM Parameters for Non-Covalent Interactions in Adamantane Derivatives (Note: These are representative values from QTAIM analyses of similar compounds.) researchgate.netrsc.org
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |
| N-H···N | 0.02 - 0.04 | > 0 | Strong Hydrogen Bond (Closed-shell) |
| C-H···π | 0.005 - 0.015 | > 0 | Weak Hydrogen Bond (Closed-shell) |
| H···H | < 0.01 | > 0 | van der Waals (Closed-shell) |
Reaction Mechanism Studies and Transition State Identification
The computational elucidation of reaction mechanisms and the identification of transition states are fundamental to understanding the chemical reactivity of a molecule. These studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This allows for the determination of the lowest energy pathways from reactants to products, including the high-energy transition state structures that must be overcome.
For instance, in the study of the decarbonylation reaction of other adamantane derivatives, transition state theory and Intrinsic Reaction Coordinate (IRC) calculations have been employed. acs.org IRC calculations are crucial to confirm that a calculated transition state structure indeed connects the reactants and the desired products on the reaction pathway. acs.org
However, a detailed computational investigation into the reaction mechanisms and transition states specifically involving this compound is not extensively available in the current scientific literature. Such studies would be valuable for predicting its reactivity in various chemical transformations, such as N-alkylation, acylation, or reactions involving the phenyl ring. Future computational work in this area could provide significant insights into the synthesis of new derivatives and their chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the barriers to conformational change, and how the molecule's shape might adapt in different environments or upon binding to a target.
MD simulations have been effectively used to study the conformational behavior of other adamantane derivatives. For example, simulations of adamantane-doxorubicin prodrugs have been used to analyze their conformation and their assembly with β-cyclodextrin. researchgate.netconsensus.appmdpi.com These studies often analyze trajectories to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. tandfonline.combohrium.com
For this compound, MD simulations could be employed to:
Characterize the rotational energy barriers around the C-C and C-N bonds connecting the adamantane, phenyl, and amine groups.
Identify the most stable, low-energy conformations in different solvents to understand how the environment influences its shape.
Simulate its interaction with biological macromolecules to predict potential binding modes and affinities, which is a common application for adamantane derivatives in drug discovery. tandfonline.com
Role in Advanced Organic Synthesis and Material Precursors
Adamantan-1-yl(phenyl)methanamine as a Multifunctional Building Block in Complex Molecule Synthesis
The distinct structure of this compound, which combines a hydrophobic and sterically demanding adamantyl group with a reactive amino functionality, makes it an exemplary multifunctional building block for the synthesis of intricate organic molecules. smolecule.comrsc.org This compound serves as a versatile starting material for introducing the adamantane (B196018) moiety into larger scaffolds, thereby imparting properties such as increased lipophilicity and conformational rigidity. rsc.orgscispace.com
For instance, it is utilized in the synthesis of 1,3-disubstituted ureas, which have shown potential as inhibitors of human soluble epoxide hydrolase (hsEH). smolecule.commdpi.com The synthesis involves reacting 1-[isocyanato(phenyl)methyl]adamantane, derived from this compound, with various anilines. smolecule.com This modular approach allows for the creation of a library of compounds with diverse substituents for structure-activity relationship studies.
Furthermore, the amino group of this compound can be readily modified to create a variety of derivatives. It can be used to produce N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide through a reaction with adamantanecarboxylic acid and enamides. smolecule.com It also participates in Chan-Lam N-arylation reactions to form N-aryl derivatives, demonstrating its utility in constructing carbon-nitrogen bonds, a fundamental transformation in organic synthesis.
The compound's role as a building block extends to the synthesis of heterocyclic systems. New imine derivatives, including 1,3-thiazinan-4-one and 1,3-oxazinan-6-one containing the adamantyl fragment, have been synthesized through the condensation of Schiff bases derived from adamantane-containing amines. researchgate.net
Rational Design of Novel Adamantane-Containing Scaffolds for Chemical Probes and Ligands
The rigid and well-defined three-dimensional nature of the adamantane cage makes it an excellent scaffold for the rational design of chemical probes and ligands with specific spatial arrangements of functional groups. researchgate.net This stereochemical precision is crucial for achieving high binding affinity and selectivity towards biological targets. ub.edu
The adamantane framework serves as a core from which various functionalities can be projected in a tetrahedral fashion. researchgate.net This has been exploited in the creation of multivalent ligands for protein recognition. researchgate.net By attaching bioactive peptides or other recognition motifs to an adamantane core, researchers can create probes with enhanced binding avidity due to the chelate effect. researchgate.net
Adamantane-containing scaffolds are also being explored for their potential in developing new therapeutic agents. For example, new series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized and evaluated for their anti-proliferative activity. nih.gov Molecular hybridization, which combines the adamantane scaffold with other pharmacologically active moieties, is a common strategy in this area. nih.gov Furthermore, adamantane-containing compounds have been designed to target viral proteins, such as the M2 ion channel of the influenza A virus. ub.educolab.ws
The development of "3+1 adamantane" scaffolds, which bear three identical arms and one distinct functional group, allows for the creation of multifunctional probes. researchgate.net This approach enables the attachment of a reporter group, an affinity tag, and a reactive group for covalent labeling onto a single, rigid framework.
Precursors for Supramolecular Chemistry and Host-Guest Systems (e.g., Rotaxanes, Catenanes)
The bulky adamantyl group of this compound and its derivatives plays a crucial role in the construction of mechanically interlocked molecules such as rotaxanes and catenanes. researchgate.netresearchgate.net In these supramolecular assemblies, the adamantane moiety often acts as a "stopper" or "end-capping" group, preventing the dethreading of a macrocyclic component from a linear axle. mdpi.comnih.gov
The synthesis of researchgate.netrotaxanes has been achieved through multicomponent reactions where a U-shaped diamide, derived from adamantane-containing precursors, reacts with a diacid chloride in the presence of a thread-like molecule. acs.org The formation of a supramolecular complex between the thread and the U-shaped precursor is a key step that facilitates the final ring-closing reaction to yield the interlocked product. acs.org The considerable volume of the adamantyl group is essential for creating a kinetic barrier to dethreading, thus stabilizing the rotaxane structure. researchgate.net
Adamantane derivatives are also key components in the formation of pseudorotaxanes, which are precursors to rotaxanes. mdpi.com These are formed through non-covalent interactions, such as hydrogen bonding, between a macrocycle and a threaded guest molecule terminated with adamantyl groups. mdpi.com The affinity of the adamantane moiety for the cavity of host molecules like cyclodextrins is a driving force for the assembly of these host-guest complexes. researchgate.net
Furthermore, adamantane-containing macrocycles have been synthesized and their ability to form inclusion complexes with various guest molecules has been investigated. researchgate.net These studies are fundamental to understanding the principles of molecular recognition and are crucial for the development of new sensors and molecular machines. mdpi.com The synthesis of catenanes, which consist of two or more interlocked macrocycles, has also been reported using adamantane-containing building blocks. researchgate.netberkeley.edu
Application in Polymer and Materials Chemistry as Monomers or Cross-linking Agents
The unique structural characteristics of this compound and related adamantane derivatives lend them to applications in polymer and materials chemistry, where they can be incorporated as monomers or cross-linking agents to enhance the properties of the resulting materials. smolecule.comarxiv.org The rigidity and thermal stability of the adamantane cage can be imparted to polymers, leading to materials with improved thermal and mechanical properties. smolecule.com
Unsaturated adamantane derivatives are particularly useful as monomers in polymerization reactions. smolecule.com These monomers can be used to create polymers with high thermal stability, such as diamond-like polymers or diamondoids. smolecule.com The incorporation of the bulky adamantane group can also influence the polymer's morphology and processability.
Adamantane-based diols and dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides. acs.org For example, 1,3-adamantanediol (B44800) has been used to synthesize photoresist materials with improved performance for semiconductor applications. acs.org Polymers derived from such monomers often exhibit high glass transition temperatures and good thermal stability. acs.org
As cross-linking agents, adamantane derivatives can be used to create networked polymers with enhanced rigidity and controlled porosity. The tetrahedral geometry of adamantane allows for the formation of three-dimensional polymer networks. For instance, adamantane-containing bifunctional vinylcyclopropanes have been synthesized and used in radical ring-opening polymerization to produce networked polymers with volume expansion upon polymerization, a desirable property for applications like sealants and adhesives. acs.org
Development of Rigid and Conformationally Restricted Systems for Chemical Research
The adamantane cage is a quintessential example of a rigid and conformationally restricted scaffold, a feature highly sought after in various areas of chemical research. researchgate.net The fixed spatial arrangement of substituents on the adamantane core reduces the conformational entropy of molecules, which can lead to more favorable binding to biological targets and provide a clearer understanding of structure-activity relationships. ub.edu
The synthesis of adamantane derivatives with specific substitution patterns allows for the creation of molecular platforms with precisely controlled geometries. arkat-usa.org For example, four-directional synthesis strategies have been developed to produce adamantanes with four identical substituents at the bridgehead positions, maintaining the tetrahedral symmetry of the core. arkat-usa.org These symmetric molecules are valuable as building blocks for creating larger, well-defined architectures, such as metal-organic frameworks and covalent organic frameworks.
The rigidity of the adamantane scaffold is also beneficial in the study of reaction mechanisms and in the design of catalysts. By holding reactive groups in a fixed orientation, it is possible to study the effects of geometry on reactivity.
Furthermore, the conformational restriction of adamantane-containing molecules is advantageous in the development of new materials with specific optical or electronic properties. For instance, 1,3-bis(pyren-2-yl)adamantane has been synthesized as a new fluorophore with potential applications in organic optoelectronics. acs.org The rigid adamantane spacer prevents quenching interactions between the pyrene (B120774) units, leading to enhanced fluorescence.
Future Research Directions in Adamantan 1 Yl Phenyl Methanamine Chemistry
Development of Innovative and Atom-Economical Synthetic Routes
The pursuit of more efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For Adamantan-1-yl(phenyl)methanamine and related N-aryl adamantane (B196018) derivatives, future research will likely focus on moving beyond classical amidation reactions, which often generate significant chemical waste. nih.gov
Key areas of development include:
Catalytic C-N Cross-Coupling Reactions: Methods like the Chan-Lam and Buchwald-Hartwig aminations offer milder conditions and greater efficiency for forming the crucial N-aryl bond. researchgate.netsigmaaldrich.com Research efforts are directed at optimizing these reactions for adamantane-containing amines, which can present unique steric challenges. researchgate.net The goal is to develop robust catalyst systems that provide high yields with low catalyst loading. cuni.cz
Direct C-H Amination: A highly innovative approach involves the direct functionalization of C-H bonds. unc.edu Photoredox catalysis, for instance, enables the direct coupling of amines with aryl C-H bonds, representing a highly atom-economical pathway that avoids pre-functionalization of the starting materials. unc.edu
Heterogeneous Catalysis: The use of solid-supported, recoverable catalysts is a significant step towards greener synthesis. For example, the development of heterogeneous acid catalysts for the amidation of isopropenyl esters provides a method with a broad substrate scope and a simple, clean work-up procedure, which is advantageous for producing N-arylamides. nih.govnih.gov
In-depth Exploration of Reaction Mechanisms and Catalytic Pathways
A thorough mechanistic understanding is crucial for optimizing existing reactions and designing new, more selective transformations. numberanalytics.com For adamantane derivatives, whose rigid structures can influence reactivity in unique ways, this is particularly important.
Future research will likely focus on:
C-H Functionalization Mechanisms: The direct functionalization of adamantane's strong C-H bonds is a significant challenge. chemrxiv.org Detailed studies are needed to elucidate the mechanisms of catalytic systems that achieve this, such as those involving palladium-catalyzed C-H activation or photoredox-mediated hydrogen atom transfer (HAT). cuni.czchemrxiv.orgacs.org Understanding the intermediates, such as adamantyl cations or radicals, and the factors controlling regioselectivity (i.e., reaction at the tertiary bridgehead vs. the secondary methylene (B1212753) positions) is a key objective. wikipedia.orgrsc.orgyoutube.com
Elucidating Catalytic Cycles: For transition metal-catalyzed reactions, a detailed mapping of the catalytic cycle is essential. This includes identifying the active catalyst species and understanding each step, such as oxidative addition, reductive elimination, or sigma-bond metathesis. rsc.orguni-giessen.de For example, dual catalytic systems, like the Ni/Ir photoredox cycle used for alkylation, present complex pathways that require careful investigation. rsc.org
Computational Modeling: Theoretical and computational studies are powerful tools for predicting reaction pathways and transition states. mdpi.com These methods can provide insights into the stereo-electronic factors that govern the cyclization reactions used to form the adamantane scaffold and the functionalization of the pre-formed cage. nih.gov
Influence of the Adamantyl Group: The bulky and lipophilic adamantyl group can sterically and electronically influence reaction pathways. researchgate.net Mechanistic studies will continue to explore how this moiety directs reactivity, stabilizes intermediates, or, in some cases, hinders desired transformations, providing a basis for rational catalyst and substrate design. researchgate.net
Design of Next-Generation Adamantane-Derived Chemical Scaffolds with Tunable Properties
The adamantane cage is an excellent rigid scaffold for orienting functional groups in three-dimensional space. researchgate.netnih.gov This property is being exploited to create new molecules with precisely tailored characteristics. This compound can serve as a foundational structure for these next-generation scaffolds.
Key research directions include:
Multifunctional Derivatives: The four bridgehead positions of the adamantane core offer opportunities for creating poly-functionalized derivatives. colab.ws These can serve as platforms for attaching multiple bioactive peptides or other functional units, leading to molecules with novel properties. colab.ws
Tuning Electronic and Optical Properties: The inherent properties of the adamantane skeleton can be modified through substitution. Research has shown that substituting carbon atoms within the cage with heteroatoms like boron can dramatically alter the electronic structure, narrowing the HOMO-LUMO gap and red-shifting optical absorption. mdpi.com Similarly, attaching different aryl groups can be used to develop materials with tunable white-light emission. bohrium.com
Hybrid Scaffolds: Molecular hybridization, which combines the adamantane moiety with other pharmacologically active heterocycles like 1,3,4-thiadiazole, is a promising strategy for developing new therapeutic agents. nih.gov This approach aims to create synergistic effects between the different structural components.
Responsive Materials: The adamantane group's strong interaction with host molecules like cyclodextrins can be used to create stimuli-responsive materials. nih.gov For example, adamantane-functionalized polymers can exhibit tunable lower critical solution temperature (LCST) behavior, making them potentially useful in smart materials and drug delivery systems. nih.gov The design of such systems allows for precise control over their physicochemical properties through non-covalent interactions. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.netacs.org The integration of flow synthesis with automation represents a paradigm shift in chemical manufacturing and discovery.
Future advancements in this area will focus on:
End-to-End Continuous Synthesis: Developing fully integrated flow systems that perform multiple reaction steps and work-up operations sequentially is a major goal. cam.ac.uk This has been demonstrated for adamantane derivatives like 2-aminoadamantane-2-carboxylic acid and can be adapted for the multi-step synthesis of more complex molecules derived from this compound. researchgate.netcam.ac.uk
Handling Hazardous Reagents: Flow reactors are particularly well-suited for handling hazardous reagents or performing reactions under extreme conditions (high temperature or pressure) that are difficult to manage in batch. researchgate.netbeilstein-journals.org This capability can unlock new synthetic routes that were previously considered impractical.
Automated Self-Optimization: The combination of flow reactors with real-time analytical techniques (like in-line NMR) and control software enables the creation of self-optimizing systems. rsc.orggla.ac.uk These platforms can autonomously vary reaction parameters to find the optimal conditions for yield or purity, dramatically accelerating process development. gla.ac.uk
Rapid Library Synthesis: Automated flow platforms can be used for the rapid synthesis of chemical libraries for drug discovery or materials screening. beilstein-journals.org This allows for the efficient exploration of the chemical space around a core scaffold like this compound.
Advanced Characterization Techniques for Real-time Mechanistic Studies
The direct observation of reactive intermediates and the real-time monitoring of reaction kinetics are essential for unraveling complex reaction mechanisms. acs.orgnih.gov The development of advanced in situ and operando spectroscopic techniques is revolutionizing mechanistic studies in organic chemistry. numberanalytics.com
Future research will increasingly employ:
In-line and In Situ Spectroscopy: Techniques such as in-line benchtop Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) integrated into flow reactors allow for the continuous monitoring of chemical transformations as they occur. rsc.orggla.ac.uk This provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of process parameters in real-time. rsc.org
Multi-technique Approaches: Combining multiple analytical methods provides a more complete picture of a reaction. For example, the simultaneous use of powder X-ray diffraction (PXRD) and Raman spectroscopy can track changes in both the crystalline phase and molecular structure during a reaction. acs.orgnih.gov
Advanced NMR Techniques: Beyond simple 1H NMR, the use of multinuclear (e.g., 13C, 19F) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy in real-time provides much richer structural information about intermediates and products under actual reaction conditions. rsc.org
Isotope Labeling Studies: The use of isotopically labeled starting materials remains a powerful tool for tracing the path of atoms through a reaction mechanism, helping to confirm or refute proposed pathways. numberanalytics.comnih.gov
By leveraging these advanced analytical tools, researchers can move beyond static snapshots of reactions and gain a dynamic understanding of the catalytic pathways and transient species involved in the chemistry of this compound and its derivatives. acs.org
Q & A
Basic: What are the optimal synthetic routes for Adamantan-1-yl(phenyl)methanamine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of adamantan-1-ylamine with substituted benzaldehydes. For example, a Schiff base derivative (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine was synthesized by refluxing adamantan-1-ylamine (1.96 g, 0.013 mol) with 3-nitrobenzaldehyde (1.96 g, 0.013 mol) in butanol for 1–1.5 hours, yielding 91% after recrystallization in i-PrOH . Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., butanol) enhance reaction efficiency.
- Temperature : Heating at solvent boiling points (e.g., 80–100°C) accelerates imine formation.
- Purification : Recrystallization in alcohols improves purity (melting point: 117–118°C) .
Table 1: Synthesis Optimization Parameters
| Reactant Ratio | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1:1 | Butanol | 1.5 | 91 |
| 1:1.2 | Ethanol | 2 | 85 |
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., (E)-N-(adamantan-1-yl)methanimine derivatives) .
- NMR spectroscopy : ¹H NMR (300 MHz, DMSO-d6) identifies imine protons (δ 8.58 ppm) and aromatic signals .
- FTIR : Confirms C=N stretching (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₇H₂₀N₂O₂: C 71.17%, H 7.68%, N 9.50%) .
Basic: How is the compound screened for preliminary biological activity?
Answer:
- Antiviral assays : Influenza A inhibition in cell cultures, measuring IC₅₀ via plaque reduction .
- Antibacterial testing : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on mammalian cells to determine selectivity indices .
Advanced: How can computational methods predict spectroscopic properties and guide synthesis?
Answer:
Density Functional Theory (DFT) with B3LYP functional and TZ2P basis sets accurately predicts vibrational spectra (IR, CD) and electronic transitions. For example, B3LYP outperforms LSDA and MP2 in matching experimental IR spectra of adamantane derivatives . Steps include:
Geometry optimization using Gaussian02.
Frequency calculations to assign vibrational modes.
Comparison with experimental FTIR/NMR data to validate force fields .
Table 2: DFT Performance Comparison
| Method | Basis Set | RMSD (cm⁻¹) vs. Experiment |
|---|---|---|
| B3LYP | TZ2P | 12 |
| LSDA | TZ2P | 38 |
| MP2 | TZ2P | 20 |
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies may arise from:
- Purity differences : HPLC or GC-MS validation (≥98% purity) .
- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times).
- Structural analogs : Compare enantiomers (e.g., (R)- vs. (S)-adamantyl derivatives with divergent activities) .
- Orthogonal assays : Confirm antiviral activity via both plaque reduction and RT-qPCR .
Advanced: What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve antiviral potency .
- Chirality control : Enantioselective synthesis (e.g., SadPhos ligands) to optimize binding to viral proteins .
- Hybrid derivatives : Combine adamantane with triazole moieties for dual antiviral/antibacterial action .
Table 3: SAR of Key Derivatives
| Derivative | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| Adamantan-1-yl(phenyl) | 12.3 ± 1.2 | Influenza A (H1N1) |
| Triazole-adamantane hybrid | 8.7 ± 0.9 | S. aureus (MIC) |
Advanced: How do advanced spectroscopic techniques resolve conformational dynamics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
